Brassidic Acid

Langmuir monolayers membrane biophysics lipid packing

Brassidic acid is the indispensable trans-C22:1 comparator for erucic acid in lipid research. Unlike its cis isomer, brassidic acid adopts a linear trans geometry that alters monolayer packing, membrane phase behavior, and metabolic fate—producing distinct adipose incorporation kinetics, cardiac triglyceride accumulation profiles, and peroxisomal β-oxidation activation. Researchers requiring a defined trans-13-docosenoic acid standard for membrane biophysics, metabolic tracing, or cardiolipotoxicity studies will find no substitute. Source high-purity brassidic acid to eliminate isomer confounds and ensure interpretable, publication-ready data.

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 506-33-2
Cat. No. B163421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrassidic Acid
CAS506-33-2
Synonyms13-docosenoic acid
erucic acid
erucic acid, (E)-isomer
erucic acid, (Z)-isomer
erucic acid, potassium salt, (Z)-isomer
erucic acid, sodium salt, (Z)-isome
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+
InChIKeyDPUOLQHDNGRHBS-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brassidic Acid (CAS 506-33-2) Technical Baseline for Research Procurement and Analytical Selection


Brassidic acid (trans-13-docosenoic acid; C22:1ω9 trans) is a C22 monounsaturated very-long-chain fatty acid with a trans double bond at the Δ13 position [1]. It is the trans geometric isomer of the naturally abundant erucic acid (cis-13-docosenoic acid) and is not naturally present at significant levels in biological systems [2]. As a purified analytical standard, it presents as white to off-white crystalline plates with a melting point of 61–62°C, solubility in DMF/DMSO at 100 mg/mL, and limited solubility in aqueous buffers (PBS pH 7.2: 0.1 mg/mL) [3]. The trans configuration confers fundamentally distinct biophysical behavior at membrane interfaces and divergent metabolic handling compared to its cis counterpart, establishing brassidic acid as a critical comparator compound rather than a simple isomeric variant [4].

Why Erucic Acid or Other C22:1 Isomers Cannot Substitute for Brassidic Acid in Controlled Experimental Systems


Substituting erucic acid (cis-13-docosenoic acid) or other long-chain monoenes for brassidic acid introduces uncontrolled variables that confound interpretation in lipid biochemistry, membrane biophysics, and metabolic tracing studies. The trans double bond in brassidic acid alters the hydrocarbon chain's linearity and packing geometry, fundamentally changing its behavior in lipid monolayers, bilayers, and enzymatic recognition sites [1]. In vivo, brassidic acid exhibits distinct incorporation kinetics into adipose tissue and undergoes differential chain-shortening metabolism compared to erucic acid [2]. Furthermore, the two isomers produce divergent lipid accumulation profiles in cardiac tissue under identical dietary conditions [3]. For researchers requiring a defined trans-C22:1 fatty acid—whether as a negative control for cis-specific effects, a membrane-perturbing probe, or a metabolic tracer—no alternative compound replicates the exact combination of chain length and trans geometry at the Δ13 position. The quantitative evidence below establishes where these differences are measurable and operationally significant.

Brassidic Acid (506-33-2) Quantitative Differentiation Evidence Versus Erucic Acid and Related Analogs


Monolayer Molecular Area and Condensed-Phase Morphology: Brassidic Acid vs. Erucic Acid in Langmuir Film Studies

Brassidic acid (trans-C22:1) forms Langmuir monolayers with a measurably smaller molecular area than erucic acid (cis-C22:1) at equivalent surface pressures, reflecting tighter packing of the linear trans chain [1]. The introduction of a trans double bond affects thermodynamic characteristics in a manner analogous to shortening the alkyl chain length, whereas the cis isomer produces a much larger perturbation [1]. The condensed-phase domain morphology differs considerably between the cis and trans conformations despite identical molecular formulas [1].

Langmuir monolayers membrane biophysics lipid packing GIXD

Adipose Tissue Incorporation Efficiency: Quantitative Comparison of Brassidic Acid vs. Erucic Acid in Short-Term Feeding

Brassidic acid demonstrates significantly lower incorporation into rat adipose tissue lipids compared to its cis isomer erucic acid under identical short-term dietary administration [1]. The trans isomer is partially converted into shorter trans-monoenes (predominantly C18:1, trans-elaidic acid), which are detected in adipose tissue [1]. This differential metabolic routing provides a quantitative basis for selecting brassidic acid as a trans-specific metabolic probe.

lipid metabolism adipose tissue trans fatty acids in vivo tracer

Cardiac Triglyceride Accumulation: Divergent Effects of Brassidic Acid vs. Erucic Acid in Weanling and Adult Rats

The cardiac lipid accumulation response to brassidic acid versus erucic acid is not uniform; it varies with age and exposure duration [1]. In weanling rats fed for 5 days, brassidic acid produced less heart triglyceride accumulation than erucic acid [1]. In contrast, in 7-week-old rats fed for 12 days, brassidic acid induced greater triglyceride accumulation than erucic acid [1]. This age- and duration-dependent inversion distinguishes brassidic acid from its cis counterpart and underscores the need for isomer-specific controls.

cardiolipotoxicity heart lipidosis trans fatty acids nutritional toxicology

Peroxisomal β-Oxidation and Cytotoxicity in Primary Hepatocytes: Brassidic Acid vs. Erucic Acid and Oleic Acid

Both brassidic acid and erucic acid exhibit cytotoxicity to primary rat hepatocytes, with oleic acid showing lesser toxicity [1]. At a non-cytotoxic concentration of 0.1 mM, brassidic acid produced small but measurable increases in palmitoyl-CoA oxidation and carnitine acetyltransferase activity after 70 hours of culture [1]. Under identical conditions, 0.1 mM erucic acid or oleic acid produced no effect on these enzyme activities [1]. This differential effect at sub-cytotoxic concentrations indicates that brassidic acid engages peroxisomal β-oxidation machinery more readily than its cis counterpart.

hepatocyte metabolism peroxisomal β-oxidation cytotoxicity VLCFA

Synthetic Accessibility via Isomerization: Brassidic Acid Preparation from Erucic Acid with Defined Yield and Purity

Brassidic acid can be reliably synthesized from erucic acid via nitrous acid-catalyzed elaidinization, a reaction that proceeds without double bond migration [1]. Under optimized conditions (4 mol% nitrous acid, 70°C, 30 min, followed by ethanol crystallization), brassidic acid is obtained in 70% yield with 96–97% purity by GLC and TLC [1]. The reaction progress can be monitored by IR trans absorption, and NMR confirms the trans proton chemical shift at 5.34 δ [1]. This defined synthetic route enables laboratories to prepare in-house brassidic acid when commercial sourcing is limited or when isotopically labeled derivatives are required from labeled erucic acid precursors.

fatty acid synthesis elaidinization isomerization analytical standard

Organ Lipid Distribution and Chain-Shortening Profile: Brassidic Acid vs. Erucic Acid in Long-Term Feeding

In a 16-week feeding study comparing brassidic acid and erucic acid at matched dietary levels, the percentage of brassidic acid found in heart and adipose tissue lipids was lower than that of erucic acid [1]. Both docosenoic acids incorporated more into heart and adipose tissue lipids than into liver lipids, and more into triglycerides than into phospholipids [1]. Dietary brassidic acid is readily converted to other trans monoenes, primarily elaidic acid (trans-C18:1ω9), which incorporates into organ lipids [1]. The extent of this chain-shortening may be greater than that of erucic acid (converted to oleic acid, cis-C18:1ω9), explaining the lower steady-state brassidic acid levels [1].

lipid biochemistry fatty acid metabolism chain-shortening trans elaidic acid

Brassidic Acid (CAS 506-33-2) Optimal Research Application Scenarios Based on Quantified Differential Evidence


Trans-Fatty Acid Metabolic Tracer Studies Requiring a Defined C22:1 Substrate

Brassidic acid serves as an indispensable metabolic tracer when investigators require a trans-C22:1 fatty acid with well-characterized in vivo fate. Evidence demonstrates that brassidic acid is partially converted to shorter trans-monoenes (predominantly C18:1 trans-elaidic acid) while incorporating less efficiently into adipose tissue than erucic acid [1]. In long-term feeding, it undergoes extensive chain-shortening and appears at lower steady-state levels in heart and adipose tissue lipids compared to its cis counterpart [2]. For lipidomics workflows tracking trans fatty acid flux, brassidic acid provides a defined, traceable substrate whose metabolic products are analytically distinguishable from those of cis-isomer metabolism.

Langmuir Monolayer and Supported Lipid Bilayer Biophysical Studies

Researchers investigating the biophysical consequences of cis versus trans unsaturation in lipid monolayers or bilayers should select brassidic acid as the trans-C22:1 comparator to erucic acid. Langmuir π-A isotherm analysis confirms that brassidic acid (trans) forms monolayers with smaller molecular areas than erucic acid (cis) at equivalent surface pressures, and the condensed-phase domain morphologies differ considerably between the two conformations [1]. The trans double bond's perturbation of thermodynamic characteristics is substantially smaller than that of the cis double bond [1]. These quantifiable differences make brassidic acid essential for experiments probing membrane packing defects, lipid phase behavior, or the molecular basis of lipid raft formation.

Cardiolipotoxicity and Age-Dependent Fatty Acid Handling Studies

Studies examining the cardiac effects of dietary very-long-chain monounsaturated fatty acids require brassidic acid to differentiate cis-specific from trans-specific outcomes. Direct comparative evidence shows that brassidic acid and erucic acid produce opposite relative effects on cardiac triglyceride accumulation depending on animal age and exposure duration [1]. In weanling rats (5 days), brassidic acid induced less cardiac triglyceride accumulation than erucic acid; in 7-week-old rats (12 days), brassidic acid induced greater accumulation [1]. This age- and duration-dependent inversion is not observed with C18 controls (elaidic/oleic acids), confirming it is specific to the C22:1 cis/trans pairing. Investigators studying developmental cardiolipotoxicity or trans fatty acid effects on cardiac lipid homeostasis should include brassidic acid as a defined trans-C22:1 comparator.

Peroxisomal β-Oxidation and VLCFA Hepatocyte Metabolism Assays

Primary hepatocyte culture systems designed to assess peroxisomal β-oxidation or VLCFA cytotoxicity benefit from brassidic acid inclusion as a trans-configured long-chain fatty acid. At a sub-cytotoxic concentration of 0.1 mM, brassidic acid uniquely increases palmitoyl-CoA oxidation and carnitine acetyltransferase activity, whereas equivalent concentrations of erucic acid or oleic acid produce no detectable effect [1]. This differential response indicates that the trans geometry of brassidic acid alters its interaction with peroxisomal β-oxidation machinery or upstream sensing pathways. For investigators studying VLCFA metabolism, peroxisome proliferator-activated receptor (PPAR) signaling, or hepatocyte lipid sensing, brassidic acid provides a tool to isolate trans-specific metabolic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brassidic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.